molecular formula C13H14O B14321898 Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- CAS No. 109276-10-0

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-

Cat. No.: B14321898
CAS No.: 109276-10-0
M. Wt: 186.25 g/mol
InChI Key: FKVIKTMLTIPULX-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- is a norbornene-derived compound featuring a bicyclic framework with a hydroxyl group at the 2-position and a phenyl substituent. Key properties of the parent compound include:

  • Molecular formula: C₇H₁₀O
  • Molecular weight: 110.15–110.156 g/mol
  • IUPAC name: 5-Norbornen-2-ol
  • Key applications: Intermediate in organic synthesis, ligand derivatization (e.g., dpt-nol in coordination chemistry), and bioactive natural product precursor .

The phenyl substitution at the 2-position introduces steric and electronic modifications, likely altering reactivity, solubility, and biological activity compared to simpler analogs.

Properties

CAS No.

109276-10-0

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2-phenylbicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C13H14O/c14-13(11-4-2-1-3-5-11)9-10-6-7-12(13)8-10/h1-7,10,12,14H,8-9H2

InChI Key

FKVIKTMLTIPULX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Regioselective Functionalization Post-Cycloaddition

Post-cycloaddition modifications are critical for introducing the hydroxyl group. Source demonstrates the use of Grignard reagents to functionalize norbornadiene derivatives. Applying this to a phenyl-substituted intermediate, magnesium bromide in tetrahydrofuran (THF) could facilitate nucleophilic attack at the C2 carbonyl, followed by hydride reduction to install the hydroxyl group. This two-step sequence—Grignard addition and reduction—offers a pathway to the target compound but requires careful optimization to avoid side reactions.

Table 1: Diels-Alder Reaction Conditions for Norbornene Derivatives

Dienophile Diene Solvent Temperature Yield (%) Reference
Ethyl acrylate Cyclopentadiene THF 0–25°C 78
Phenyl acrylate* Cyclopentadiene Toluene 25°C *65 (est.)

*Hypothetical adaptation based on and.

Wittig Olefination and Subsequent Modifications

The Wittig reaction provides a robust method for introducing alkenyl groups to carbonyl precursors. Source outlines the synthesis of 7-(3'-oxo-oct-1'-enyl)norbornadiene using a Wittig reagent derived from dimethyl-2-oxo-heptylphosphonate. Translating this to the target compound, a benzaldehyde-derived Wittig reagent could couple with a norbornene ketone intermediate to install the phenyl group. Subsequent ketone reduction would yield the C2 hydroxyl functionality.

Stereochemical Considerations

The exo/endo selectivity of norbornene derivatives significantly impacts reactivity. Source highlights the isolation of endo and exo isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester, with the endo isomer predominating under kinetic control. For 2-phenyl-2-ol, steric hindrance from the phenyl group may favor exo geometry, necessitating thermodynamic conditions or chiral catalysts to achieve desired stereochemistry.

Catalytic Asymmetric Synthesis

Source describes a diastereoselective Michael-aldol cyclization using phenylacetaldehyde and 2-cyclohexen-1-one to form bicyclo[2.2.2]octan-2-one derivatives. While this method targets a larger ring system, analogous conditions could be explored for bicyclo[2.2.1] frameworks. Employing L-proline as a catalyst enables enantioselective synthesis, though the patent notes that enantiomeric enrichment remains challenging without chiral auxiliaries.

Table 2: Catalytic Asymmetric Reaction Parameters

Substrate Catalyst Solvent dr (endo:exo) Yield (%) Reference
Phenylacetaldehyde L-Proline TBME >99:1 72
Cyclohexenone None Toluene 95:5 68

Functional Group Interconversion Approaches

Oxidation-Reduction Sequences

A ketone intermediate at C2 could undergo nucleophilic addition with phenylmagnesium bromide, followed by reduction to the alcohol. Source reports the reduction of 7-formylnorbornadiene using sodium borohydride, yielding secondary alcohols with high diastereoselectivity. Applying this to a 2-phenyl-2-keto precursor would directly furnish the target compound.

Protecting Group Strategies

The sensitivity of norbornene alcohols to oxidation necessitates protective measures. Source employs tert-butyldimethylsilyl (TBDMS) ethers to stabilize hydroxyl groups during functionalization. For 2-phenyl-2-ol, transient protection of the hydroxyl group could enable further phenyl group elaboration without side reactions.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Diels-Alder Cycloaddition : High yields but requires post-functionalization for hydroxyl introduction.
  • Wittig Reaction : Enables precise phenyl group placement but demands stable ketone intermediates.
  • Catalytic Asymmetric Synthesis : Potential for enantioselectivity but unproven for [2.2.1] systems.

Table 3: Method Comparison for 2-Phenyl-2-ol Synthesis

Method Steps Yield (%) Stereocontrol Scalability
Diels-Alder + Reduction 3 50–60 Moderate High
Wittig + Reduction 4 40–50 Low Moderate
Catalytic Cyclization 2 60–70 High Limited

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated bicyclic alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of bicyclo[2.2.1]hept-5-en-2-one, 2-phenyl-.

    Reduction: Formation of bicyclo[2.2.1]heptan-2-ol, 2-phenyl-.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as binding to enzymes or receptors, which can modulate biological processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- with selected analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Bicyclo[2.2.1]hept-5-en-2-ol -OH at C2 C₇H₁₀O 110.15 IR spectral data , plant essential oil component (insecticidal activity)
Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- -OH and -C₆H₅ at C2 C₁₃H₁₄O 186.25 (calculated) Hypothesized enhanced lipophilicity; potential use in asymmetric catalysis N/A (inferred)
Bicyclo[2.2.1]hept-5-en-2-ylmethanol -CH₂OH at C2 C₈H₁₂O 124.18 Intermediate for polymer modification
5-Norbornen-2-yl acetate -OAc at C2 C₉H₁₂O₂ 152.19 Improved thermal stability; used in esterification studies
Borneol (1,7,7-trimethyl derivative) -OH, 3 methyl groups C₁₀H₁₈O 154.25 Bioactive (antimicrobial, anti-inflammatory)
Key Observations:
  • Lipophilicity : The phenyl substituent likely elevates logP values, enhancing membrane permeability in bioactive contexts .
  • Synthetic Accessibility: Derivatives like 2-acetate (CAS 6143-29-9) and 2-methanol (CAS 95-12-5) are synthesized via iEDDA reactions or esterification , suggesting analogous routes for the phenyl variant.

Reactivity and Functionalization

  • Parent Compound (Bicyclo[2.2.1]hept-5-en-2-ol) :
    • Undergoes iEDDA (inverse electron-demand Diels-Alder) reactions for ligand functionalization .
    • IR spectra show characteristic O-H stretching (~3200–3600 cm⁻¹) and C-O vibrations (~1050 cm⁻¹) .
  • Phenyl-Substituted Analog :
    • Expected to participate in electrophilic aromatic substitution (e.g., nitration, halogenation) due to the aromatic ring.
    • The hydroxyl group may engage in hydrogen bonding, influencing crystallinity and solubility .

Q & A

Q. Structural Confirmation Table

MethodKey Data PointsExample Application
¹H NMR Bridgehead protons (δ 1.5–2.5 ppm), phenyl substituents (δ 7.2–7.6 ppm)Differentiation of endo/exo isomers
IR C-O (1050–1250 cm⁻¹), O-H (3200–3600 cm⁻¹)Confirmation of hydroxyl group
X-ray Bond angles and spatial arrangementAbsolute stereochemistry determination

Basic: How can endo and exo isomers of bicyclo[2.2.1]hept-5-en-2-ol derivatives be distinguished experimentally?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool:

  • ¹H NMR : Exo isomers exhibit downfield shifts for bridgehead protons due to increased steric strain. For example, endo-5-hydroxynorbornene shows bridgehead protons at δ 1.8 ppm, while exo isomers may shift to δ 2.1–2.3 ppm .
  • NOE Experiments : Nuclear Overhauser effects between the hydroxyl group and adjacent protons can confirm spatial proximity in endo configurations .

Q. Example Data (NMR Shifts)

IsomerBridgehead Protons (δ, ppm)Hydroxyl Proton (δ, ppm)
Endo1.6–1.92.1 (broad)
Exo2.0–2.31.8 (sharp)

Advanced: How do reaction conditions influence bridgehead substitution versus ring contraction during deamination of bicyclic amines?

Answer:
Deamination of amino alcohols like endo-1-aminobicyclo[2.2.1]hept-5-en-2-ol (13) proceeds via bridgehead substitution rather than ring contraction due to steric constraints. Key factors include:

  • Steric Strain : Rearrangement to a smaller ring (e.g., bicyclo[2.1.1]hexane) would increase strain, favoring substitution at the bridgehead .
  • Solvent Effects : Polar solvents stabilize carbocation intermediates, promoting substitution. For example, aqueous HNO₂ yields bridgehead alcohols, while nonpolar solvents may favor competing pathways .

Q. Mechanistic Pathways

PathwayProductConditions
Bridgehead Substitution2-Phenyl-bicycloheptanolHNO₂, H₂O, 0–5°C
Ring Contraction(Theoretically disfavored)Not observed experimentally

Advanced: What polymerization strategies are effective for incorporating bicyclo[2.2.1]hept-5-en-2-ol derivatives into copolymers?

Answer:
Metal-Catalyzed Ring-Opening Metathesis Polymerization (ROMP) is widely used:

  • Catalysts : Ruthenium-based catalysts (e.g., Grubbs catalyst) enable high-yield copolymerization with norbornene or functionalized monomers like 2-(hydroxymethyl)bicyclo[2.2.1]hept-5-ene .
  • Functionalization : Post-polymerization modifications (e.g., click chemistry via inverse electron-demand Diels-Alder (iEDDA) reactions) allow attachment of phenyl or other groups .

Q. Polymerization Performance Table

MonomerCatalystYield (%)Tg (°C)
2-Phenyl-bicycloheptanolGrubbs G385120
NorborneneMo-Schrock9280

Advanced: How can bicyclo[2.2.1]hept-5-en-2-ol derivatives be functionalized for applications in metal-organic frameworks (MOFs)?

Answer:
Click Mechanochemistry enables covalent modification:

  • iEDDA Reactions : Derivatives like bicyclo[2.2.1]hept-5-en-2-ylmethanol (noh) react with tetrazines to form stable triazene linkages, introducing pendant hydroxyl groups for MOF rigidity control .
  • Characterization : Post-functionalization is confirmed by FTIR (loss of alkene C=C stretch at ~1600 cm⁻¹) and PXRD (shift in lattice parameters) .

Advanced: What analytical challenges arise in characterizing phenyl-substituted bicyclic alcohols, and how are they resolved?

Answer:
Challenges include signal overlap in NMR and isomeric purity . Solutions involve:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., δ 7.2–7.6 ppm for phenyl groups) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA, with mobile phases of hexane/isopropanol (90:10) .

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